Fluvastatin Sodium

Vue d'ensemble

Description

The term “Fluvastatin Sodium” refers to a mathematical concept used to describe complex, self-similar structures that exhibit similar patterns at every scale. In the context of materials science, fractal structures have been utilized to develop functional materials with unique properties such as super water-repellency and oil-repellency . These structures are characterized by their large surface area, which can be infinitely large in a pure mathematical sense .

Méthodes De Préparation

Fluvastatin Sodium structures can be synthesized through various methods. One common approach involves the use of waxes such as alkylketene dimer and triglycerides, which form fractal surfaces spontaneously during the phase transition from a meta-stable crystalline phase to a thermodynamically stable crystal . Another method involves the electrochemical polymerization of an alkylpyrrole, followed by coating with fluorinated alkylsilane-coupling agents to create durable super water-repellent and highly oil-repellent fractal surfaces .

Analyse Des Réactions Chimiques

Fluvastatin Sodium structures can undergo various chemical reactions depending on their composition. For instance, fractal surfaces made from waxes can interact with different reagents to modify their properties. Common reactions include oxidation and reduction processes, which can alter the surface characteristics of the fractal structures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Clinical Applications

1. Hyperlipidemia Management

Fluvastatin sodium is primarily indicated for the treatment of hyperlipidemia, particularly in patients with elevated low-density lipoprotein cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cholesterol levels and consequently lowering the risk of cardiovascular diseases. For instance, a study highlighted the effectiveness of this compound in patients with a high risk of cardiovascular events, showing significant reductions in total cholesterol and low-density lipoprotein cholesterol levels .

2. Cardiovascular Disease Prevention

In addition to its lipid-lowering effects, this compound has been investigated for its potential benefits in preventing cardiovascular diseases. Research indicates that it may reduce the incidence of coronary heart disease and related complications through mechanisms beyond cholesterol reduction, such as improving endothelial function and exerting anti-inflammatory effects .

Formulation Advancements

1. Solid Composite Medicament Formulations

Recent patents have introduced innovative solid formulations of this compound that enhance its stability and bioavailability. These formulations often combine this compound with various inorganic salts to create stable composite medications that maintain therapeutic efficacy over time. For example, one patent describes a formulation that includes this compound mixed with salts like dicalcium phosphate or sodium bicarbonate, optimizing the drug's stability and performance .

2. Transdermal Delivery Systems

Research has explored transdermal delivery systems for this compound to improve patient compliance and reduce gastrointestinal side effects associated with oral administration. A study evaluated drug-in-adhesive transdermal patches containing this compound, demonstrating enhanced skin permeation when combined with naturally occurring terpenes . This approach could provide an alternative route for administering statins, particularly for patients who experience adverse effects from oral formulations.

Analytical Applications

1. Electrochemical Studies

this compound has also been subjected to electrochemical analysis to develop sensitive analytical methods for its detection and quantification. Studies utilizing voltammetric techniques on glassy carbon electrodes have shown promising results in determining the compound's concentration in various samples . Such methods are valuable for quality control in pharmaceutical formulations and therapeutic monitoring.

Case Studies

- Efficacy in Special Populations: A clinical trial assessed the efficacy of this compound extended-release formulation (80 mg) in hypercholesterolemic patients with additional cardiovascular risk factors. The results indicated significant improvements in lipid profiles over a 12-week period, affirming its role as a first-line therapy in this population .

- Comparative Studies: Comparative effectiveness studies have positioned this compound against other statins, revealing it to be less potent than some alternatives but still effective in specific patient demographics. This aspect highlights the importance of personalized medicine in statin therapy .

Mécanisme D'action

The unique properties of fractal structures arise from their self-similar, complex geometry. The large surface area of fractal structures allows for enhanced interactions with other molecules, leading to properties such as super water-repellency and oil-repellency . The formation mechanism of fractal structures involves the transition from a meta-stable crystalline phase to a thermodynamically stable crystal, which creates the self-similar patterns observed in these materials .

Comparaison Avec Des Composés Similaires

Fluvastatin Sodium structures are unique in their self-similar geometry and large surface area. Similar compounds include other materials with complex geometries, such as porous media and colloidal aggregations . fractal structures are distinct in their ability to exhibit self-similarity at multiple scales, which gives them unique properties not found in other materials. Other similar compounds include polymers and rough surfaces, which also exhibit complex geometries but lack the self-similar patterns characteristic of fractal structures .

Activité Biologique

Fluvastatin sodium is a synthetic compound classified as a HMG-CoA reductase inhibitor , commonly used to manage hypercholesterolemia. It functions by competitively inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the inhibition of HMG-CoA reductase, leading to:

- Decreased cholesterol synthesis in the liver.

- Increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.

- Reduction in vascular smooth muscle proliferation , contributing to its potential cardiovascular benefits .

Biological Activity

The biological activity of this compound includes:

- IC50 Values :

- Antioxidant Effects : Fluvastatin exhibits antioxidant properties that may further contribute to its cardiovascular protective effects .

Therapeutic Applications

This compound is primarily indicated for:

- Hyperlipidemia : It effectively lowers LDL cholesterol levels, which is critical for reducing cardiovascular disease risk.

- Obesity Management : Recent studies suggest that fluvastatin may activate brown adipose tissue (BAT), enhancing energy expenditure and improving metabolic parameters in obesity models .

- Cancer Prevention : Emerging evidence indicates that fluvastatin may inhibit tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by modulating key signaling pathways .

Case Studies and Research Findings

Several studies have explored the diverse applications and effects of this compound:

- Obesity and Metabolism :

- Medication-related Osteonecrosis of the Jaw (MRONJ) :

- Cancer Research :

Summary of Clinical Studies

Propriétés

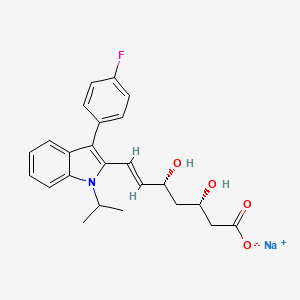

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044758 | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-55-2 | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.